2-(Benzyloxy)-6-bromopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-6-bromopyridine and related derivatives often involves halogenation and substitution reactions. For example, Ponpipom and Hanessian (1972) developed a methodology based on the reaction of 2′,3′-O-benzylideneuridines with N-bromosuccinimide (NBS), highlighting a strategy for introducing bromine into pyridine derivatives (Ponpipom & Hanessian, 1972). This reflects the broader applicability of bromination techniques in the synthesis of bromopyridines.
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-6-bromopyridine is characterized by the presence of a bromo group and a benzyloxy group attached to a pyridine ring. Hemamalini and Fun (2010) described the structural aspects of similar bromopyridine compounds, where intermolecular interactions, such as hydrogen bonding, play a crucial role in defining their crystal packing and stability (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
2-(Benzyloxy)-6-bromopyridine participates in various chemical reactions, leveraging its bromo and benzyloxy functional groups. These groups can undergo nucleophilic substitution reactions, enabling the compound to serve as a precursor for a wide range of organic syntheses. For instance, van der Heijden et al. (2016) demonstrated the use of 2-bromo-6-isocyanopyridine, a closely related compound, in multicomponent chemistry, underscoring the reactivity of the bromopyridine core towards nucleophilic attack (van der Heijden et al., 2016).
Scientific Research Applications
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Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
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[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
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Environmental and Biological Detection
- Field : Environmental Science
- Application : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
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Synthesis of Multidentate Chelating Ligands
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Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
-
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Field : Organic Chemistry
- Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Method : The reaction is carried out with strong base .
- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
-
Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-benzyloxypyridine, is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxypyridine .
- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .
-
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Field : Organic Chemistry
- Application : Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Method : The reaction is carried out with strong base .
- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPEMXDSUATEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355811 | |
Record name | 2-Bromo-6-benzyloxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-bromopyridine | |
CAS RN |
117068-71-0 | |
Record name | 2-Bromo-6-benzyloxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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